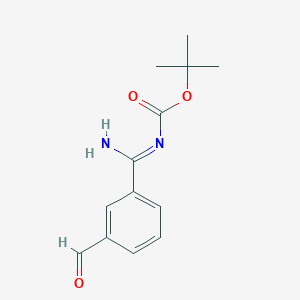

3-(Boc-Amidino)benzaldehyde

Description

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

tert-butyl (NZ)-N-[amino-(3-formylphenyl)methylidene]carbamate |

InChI |

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11(14)10-6-4-5-9(7-10)8-16/h4-8H,1-3H3,(H2,14,15,17) |

InChI Key |

SSCJFQRKPGHZGU-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=C(/C1=CC=CC(=C1)C=O)\N |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(C1=CC=CC(=C1)C=O)N |

Origin of Product |

United States |

Strategic Synthesis of 3 Boc Amidino Benzaldehyde and Its Advanced Precursors

Methodologies for the Construction of the Amidino Functional Group

The amidine moiety is a critical pharmacophore and a versatile synthetic intermediate. Its construction can be achieved through several established protocols, each with distinct advantages depending on the substrate and desired substitution pattern. The introduction of a tert-butyloxycarbonyl (Boc) protecting group is crucial for modulating the reactivity of the amidine during subsequent synthetic steps.

Development of Efficient Amidination Protocols

The conversion of nitriles into amidines is the most direct and widely utilized strategy. The classical Pinner reaction provides a reliable route, involving the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. This intermediate is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. For instance, benzonitrile (B105546) can be reacted with anhydrous ethanol (B145695) in the presence of dry hydrogen chloride gas to form the ethyl benzimidate hydrochloride, which is subsequently treated with an alcoholic solution of ammonia to produce benzamidine (B55565) hydrochloride.

More contemporary methods have been developed to overcome the often harsh conditions of the Pinner reaction. One such approach involves the activation of primary amines with a strong base, such as n-butyllithium, followed by their addition to a nitrile. This method is effective for a range of aryl nitriles, including those that are electronically deactivated. Additionally, transition metal catalysis offers a milder alternative. Copper-catalyzed protocols, for example, can facilitate the nucleophilic addition of amines to nitriles under oxidative conditions, expanding the scope and functional group tolerance of the transformation. Another strategy involves the reaction of nitriles with hydroxylamine (B1172632) to form an intermediate benzamidoxime, which is then reduced via catalytic hydrogenation to the benzamidine derivative.

| Method | Key Reagents | General Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pinner Reaction | Nitrile, Alcohol, Anhydrous Acid (e.g., HCl), Ammonia/Amine | Anhydrous, often low temperatures | Well-established, reliable for many substrates | Requires strictly anhydrous conditions; harsh acidic environment |

| Base-Activated Amine Addition | Nitrile, Primary Amine, Strong Base (e.g., n-BuLi) | Anhydrous, inert atmosphere, room temperature | Tolerates deactivated nitriles, good yields for N-substituted amidines | Requires stoichiometric strong base; sensitive to protic functional groups |

| From Amidoximes | Nitrile, Hydroxylamine, Reducing Agent (e.g., H2/Catalyst) | Two steps: addition followed by reduction | Avoids strongly acidic or basic conditions in the final step | Reductive cleavage can be incompatible with other reducible groups (e.g., nitro) |

| Copper-Catalyzed Addition | Nitrile, Amine, Cu(I) salt, Base, Oxidant (O2) | Elevated temperature (e.g., 100 °C) | Catalytic, sustainable (uses O2 as oxidant), good functional group tolerance | Requires catalyst and specific ligand systems |

Orthogonal Protection Strategies for Amidine Precursors

In the synthesis of multifunctional molecules, orthogonal protection is a critical strategy that allows for the selective removal of one protecting group in the presence of others. The Boc group is a cornerstone of this approach, valued for its stability under a wide range of conditions and its facile removal with mild acid.

When synthesizing a molecule like 3-(Boc-Amidino)benzaldehyde, the amidine group must be protected to prevent its interference in reactions involving the aldehyde. The Boc group serves this purpose effectively. The guanidine (B92328) functional group, which is structurally related to the amidine, provides a useful model for protection strategies. Primary amines can be converted into N,N'-di-Boc-protected guanidines using reagents such as di-Boc-thiourea activated by cyanuric chloride, a method that avoids the use of toxic heavy metals. Similarly, efficient guanidinylation of primary amines to yield protected products compatible with Boc solid-phase peptide synthesis (SPPS) can be achieved in a single step using pyrazole-based reagents. This approach allows for the direct installation of a protected guanidine or, by analogy, an amidine, onto a molecule containing an amine precursor. The dual protection of a primary amine with two Boc groups is also a known strategy, highlighting the versatility of Boc chemistry.

Approaches to Benzaldehyde (B42025) Scaffolds Bearing Amine or Amidino Functionalities

The synthesis of the core benzaldehyde structure requires methods that can precisely install substituents at specific positions and successfully integrate the formyl group with other functionalities.

Targeted Synthesis of Substituted Benzaldehydes

A variety of methods exist for the synthesis of functionalized benzaldehydes. A versatile two-step, one-pot procedure allows for the creation of substituted benzaldehydes from readily available benzoic acids. This method involves the formation of a Weinreb amide, followed by reduction with diisobutylaluminum hydride (DIBAL-H) to form a stable aluminum hemiaminal intermediate. This intermediate acts as a masked aldehyde, which can then participate in subsequent cross-coupling reactions to introduce various substituents onto the aromatic ring.

Another strategy for creating ortho-substituted benzaldehydes is through directed metalation, where a directing group guides the deprotonation and subsequent reaction with an electrophile at the adjacent position. Tandem reactions that proceed without the need for intermediate purification offer an efficient pathway to these derivatives. Furthermore, the synthesis of key precursors such as 3-cyanobenzaldehyde (B1676564), a direct precursor to the target amidine, has been well-documented. It can be prepared via the hydrolysis of 3-dichloromethylbenzonitrile or through the green oxidation of 3-cyano-benzyl alcohol using an iron catalyst and TEMPO.

Integration of Formyl and Protected Amine Groups

The simultaneous presence of a formyl (aldehyde) group and an amine or amidine group on a benzaldehyde scaffold presents a synthetic challenge due to their potential for self-condensation or other side reactions. Therefore, a protection strategy is essential. One approach is to start with a precursor where the amine or amidine is masked in a less reactive form, such as a nitrile. The nitrile group in 3-cyanobenzaldehyde is relatively stable to many reactions that can be performed on the aldehyde, and vice-versa.

Multi-Step Synthetic Sequences Incorporating this compound

A logical and efficient synthesis of this compound can be designed by combining the principles of functional group construction and protection. A plausible route begins with 3-cyanobenzaldehyde, which possesses both the required formyl group and a nitrile that serves as a stable precursor to the amidine.

The proposed synthetic sequence involves four key transformations:

Protection of the Aldehyde: The highly reactive aldehyde group of 3-cyanobenzaldehyde is first protected to prevent it from reacting in subsequent steps. A common and effective method is the formation of a diethyl acetal (B89532) by reacting the aldehyde with triethyl orthoformate in the presence of an acid catalyst in ethanol. This reaction masks the aldehyde, rendering it inert to the conditions required for amidine formation.

Amidine Formation: The nitrile group of the protected intermediate is then converted to the corresponding amidine. The Pinner reaction is a suitable method for this step. Treatment with anhydrous HCl in ethanol generates the imidate hydrochloride (Pinner salt), which is subsequently reacted with ammonia to furnish the 3-(amidino)benzaldehyde diethyl acetal.

Boc Protection: The newly formed amidine group is then protected with a Boc group to yield the N-Boc-amidine derivative. This is typically achieved by reacting the amidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a non-nucleophilic base, such as triethylamine, in an appropriate solvent like tetrahydrofuran (B95107) (THF).

Deprotection of the Aldehyde: In the final step, the acetal protecting group is selectively removed to regenerate the aldehyde functionality. This is accomplished under mild aqueous acidic conditions (e.g., dilute HCl or acetic acid), which are chosen to be gentle enough not to cleave the acid-labile Boc group, thus yielding the final target compound, this compound.

| Step | Transformation | Starting Material | Key Reagents | Product | Rationale |

|---|---|---|---|---|---|

| 1 | Acetal Protection | 3-Cyanobenzaldehyde | Triethyl orthoformate, Ethanol, Acid catalyst (e.g., HCl) | 3-Cyano-1-(diethoxymethyl)benzene | To protect the reactive aldehyde group from subsequent reaction conditions. |

| 2 | Pinner Reaction | 3-Cyano-1-(diethoxymethyl)benzene | 1. Anhydrous HCl, Ethanol 2. Ammonia (NH₃) | 3-(Amidino)benzaldehyde diethyl acetal | To convert the stable nitrile group into the desired amidine functionality. |

| 3 | Boc Protection | 3-(Amidino)benzaldehyde diethyl acetal | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), THF | This compound diethyl acetal | To protect the nucleophilic amidine group, allowing for selective deprotection of the aldehyde. |

| 4 | Acetal Deprotection | This compound diethyl acetal | Mild aqueous acid (e.g., dilute HCl or Acetic Acid) | This compound | To unmask the aldehyde functionality, yielding the final product while keeping the Boc group intact. |

Convergent and Divergent Synthesis Strategies

A plausible and efficient route to this compound often commences from readily available precursors such as 3-formylbenzonitrile. This starting material allows for a relatively linear synthesis, which can also be adapted into divergent or convergent approaches for the generation of analogues.

Linear and Divergent Synthesis:

A common linear approach involves a two-step sequence starting from 3-formylbenzonitrile:

Amidine Formation: The nitrile group of 3-formylbenzonitrile is converted to the corresponding amidine, yielding 3-amidinobenzaldehyde.

Boc Protection: The resulting amidine is then protected with a di-tert-butyl dicarbonate (Boc₂O) to afford the final product, this compound.

This linear sequence serves as a foundation for a divergent synthesis strategy. The key intermediate, 3-amidinobenzaldehyde, can be used to generate a library of derivatives by reacting it with various protecting groups or other reagents. Similarly, the starting material, 3-formylbenzonitrile, is a versatile precursor for a range of substituted benzaldehydes liberty.edu.

Convergent Synthesis:

| Strategy | Description | Advantages |

| Linear | Sequential transformation of a starting material through several steps. | Straightforward to design and execute. |

| Divergent | A common intermediate is used to generate a library of related compounds. | Efficient for creating chemical diversity. |

| Convergent | Key fragments of the target molecule are synthesized separately and then combined. | Higher overall yield for complex molecules, allows for parallel synthesis. wikipedia.org |

Chemo- and Regioselective Transformations During Synthesis

The synthesis of this compound from 3-formylbenzonitrile presents a key challenge in chemoselectivity : the selective reaction of one functional group in the presence of another. The starting material contains both a nitrile and an aldehyde group, both of which are susceptible to nucleophilic attack.

Selective Conversion of the Nitrile Group:

The conversion of the nitrile to an amidine in the presence of an aldehyde requires careful selection of reagents and reaction conditions. The Pinner reaction, which involves treating the nitrile with an alcohol and a strong acid like HCl, is a classic method for preparing imidates, which can then be converted to amidines. tubitak.gov.tr However, the strongly acidic conditions of the Pinner reaction can be incompatible with the aldehyde functionality.

Alternative methods for the direct conversion of nitriles to amidines that may offer better chemoselectivity include:

Catalytic Methods: Transition metal catalysts, such as copper salts, have been shown to facilitate the addition of amines to nitriles under milder conditions. mdpi.com

Use of Specific Reagents: Reagents like hydroxylamine followed by reduction can be used, although this introduces additional steps. google.com

The choice of method will dictate the regioselectivity of the reaction. For instance, in reactions involving substituted benzonitriles, the electronic nature of the substituents can influence the reactivity of the nitrile group.

Selective Boc Protection of the Amidine:

Once 3-amidinobenzaldehyde is formed, the subsequent Boc protection must also be chemoselective. The amidine group is generally more nucleophilic than the aldehyde carbonyl oxygen, favoring its reaction with Boc₂O. However, side reactions involving the aldehyde, such as acetal formation if alcohols are present, should be considered and controlled by appropriate reaction conditions. The protection of benzamidine derivatives with Boc₂O has been reported to proceed efficiently. tubitak.gov.tr

| Transformation | Challenge | Potential Solution |

| Nitrile to Amidine | Selective reaction of the nitrile in the presence of an aldehyde. | Use of chemoselective catalytic systems (e.g., copper-catalyzed amination) mdpi.com; careful control of Pinner reaction conditions. |

| Amidine Protection | Selective protection of the amidine group without affecting the aldehyde. | Exploiting the higher nucleophilicity of the amidine; use of aprotic solvents to avoid side reactions with the aldehyde. |

Green Chemistry Principles in the Synthesis of this compound Derivatives

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally benign processes. Key areas of focus include the use of greener solvents, atom economy, and the development of catalytic and biocatalytic methods.

Atom Economy:

The synthesis of amidines directly from nitriles and ammonia or amines is an atom-economical process, as all the atoms of the reactants are incorporated into the product. bit.edu.cn Methods like the Pinner reaction, while effective, often generate stoichiometric byproducts. Catalytic approaches that facilitate the direct addition of amines to nitriles are therefore preferred from an atom economy perspective.

Greener Solvents and Catalysts:

The choice of solvent is a significant factor in the environmental impact of a synthesis. Traditional solvents used in organic synthesis are often volatile and toxic. Research into greener alternatives is ongoing. For instance, the hydration of nitriles to amides, a related reaction, has been explored using water as a solvent with metal complex catalysts, which is an environmentally friendly and 100% atom-economic method. bit.edu.cnresearchgate.net

The use of heterogeneous catalysts that can be easily recovered and reused is another important aspect of green chemistry. For the synthesis of benzamidine derivatives, ionic liquid-supported nano-metal catalysts have been reported to be highly active and recoverable. nih.gov

Biocatalysis:

Biocatalysis offers a powerful tool for green synthesis, often providing high selectivity under mild reaction conditions in aqueous media. rsc.org While specific biocatalytic routes for this compound are not yet established, related enzymatic transformations hold promise. For example, nitrile hydratase enzymes can efficiently convert nitriles to amides, which could potentially be further transformed into amidines. nih.govmanchester.ac.uk The integration of biocatalysis with chemocatalysis in one-pot processes is an emerging area that could lead to more efficient and sustainable synthetic routes. nih.gov

| Green Chemistry Principle | Application in Synthesis of this compound Derivatives |

| Atom Economy | Favoring direct catalytic addition of amines to nitriles over multi-step routes with stoichiometric reagents. bit.edu.cn |

| Safer Solvents and Reagents | Exploring the use of water or other green solvents; replacing hazardous reagents with safer alternatives. researchgate.net |

| Catalysis | Employing recoverable and reusable heterogeneous catalysts; developing efficient catalytic systems to minimize waste. nih.gov |

| Biocatalysis | Investigating the potential of enzymes like nitrile hydratases for key transformations under mild, aqueous conditions. nih.govmanchester.ac.uk |

Chemical Reactivity and Derivatization Strategies of 3 Boc Amidino Benzaldehyde

Aldehyde Reactivity and Carbon-Carbon Bond Forming Reactions

The benzaldehyde (B42025) moiety is a versatile handle for introducing molecular complexity through a variety of carbon-carbon bond-forming reactions. Its reactivity is influenced by the electronic properties of the aromatic ring and its substituents.

Nucleophilic Addition Reactions of the Benzaldehyde Moiety

The carbonyl group of the benzaldehyde is electrophilic and susceptible to attack by nucleophiles. However, benzaldehyde is generally less reactive in nucleophilic addition reactions compared to aliphatic aldehydes like propanal. askfilo.com This reduced reactivity is attributed to the electron-delocalizing resonance effect of the aromatic ring, which stabilizes the partial positive charge on the carbonyl carbon, making it a less potent electrophile. askfilo.com

Despite this, the aldehyde group readily participates in nucleophilic addition reactions, which are fundamental to its synthetic utility. These reactions can be catalyzed to enhance efficiency and control selectivity. For instance, N-heterocyclic imines have been shown to catalyze the nucleophilic addition of various silyl-based nucleophiles to benzaldehyde. researchgate.net The reaction of the aldehyde in 3-(Boc-Amidino)benzaldehyde with organometallic reagents (e.g., Grignard or organolithium reagents) or cyanide ions can be employed to form secondary alcohols or cyanohydrins, respectively, which serve as precursors for further transformations.

Condensation Reactions for Scaffold Elaboration

Condensation reactions involving the aldehyde group are a powerful strategy for constructing complex molecular scaffolds. These reactions typically involve the initial nucleophilic addition to the carbonyl group followed by a dehydration step.

Notable examples include:

Benzoin Condensation: This classic reaction involves the cyanide-catalyzed dimerization of two aromatic aldehydes to form an α-hydroxy ketone, known as an acyloin. wikipedia.org In this process, one molecule of this compound would act as a proton donor and another as a proton acceptor. wikipedia.org

Reactions with Active Methylene (B1212753) Compounds: this compound can react with compounds containing an active methylene group (e.g., malonates, cyanoacetates) in reactions such as the Knoevenagel condensation. These reactions, often base-catalyzed, lead to the formation of a new carbon-carbon double bond, extending the carbon skeleton. nih.gov

Wittig Reaction: The aldehyde can be converted to an alkene through its reaction with a phosphonium (B103445) ylide. This provides a highly reliable method for forming a carbon-carbon double bond with good control over the geometry of the resulting alkene.

These condensation strategies are pivotal for elaborating the core structure of this compound, enabling the synthesis of diverse derivatives.

Aldol (B89426) Condensation with Advanced Benzaldehyde Derivatives

The Aldol condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an enol or enolate ion with a carbonyl compound. In the context of advanced benzaldehyde derivatives, this reaction is used to couple the aldehyde with a ketone or another aldehyde containing α-hydrogens.

Research into the synthesis of marine natural products has demonstrated the use of Boc-protected aromatic aldehydes in aldol condensations with 2,5-diketopiperazine scaffolds. uit.no In one study, it was noted that the Boc-protected aldehyde could be prone to decomposition with the loss of the Boc-group under the reaction conditions, necessitating the use of an excess of the aldehyde to achieve good yields. uit.no This highlights a practical consideration when employing this compound in base-catalyzed aldol reactions. The reaction conditions must be carefully optimized to favor the desired condensation pathway while minimizing premature deprotection or side reactions.

Transformations of the Boc-Protected Amidine Group

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amidine functionality, rendering it stable to a wide range of reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.orgresearchgate.net The strategic removal of the Boc group is a key step that unmasks the reactive amidine for subsequent transformations.

Selective Deprotection Methodologies for the Boc Group

The removal of the N-Boc group is a frequently performed transformation in organic synthesis. nih.gov While typically achieved under acidic conditions, various methodologies have been developed to allow for selective deprotection in the presence of other acid-sensitive functional groups. acs.orgsemanticscholar.orgbeilstein-journals.org

Common deprotection strategies include:

Acidic Hydrolysis: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are widely used to cleave the Boc group. nih.govfishersci.co.uk The mechanism involves the protonation of the carbamate (B1207046) followed by the release of the free amine, carbon dioxide, and the stable tert-butyl cation. organic-chemistry.org

Lewis Acid Catalysis: A range of Lewis acids can facilitate Boc deprotection under milder conditions. Catalytic amounts of iron(III) salts, cerium(III) chloride with sodium iodide, or magnesium perchlorate (B79767) have been shown to selectively remove the Boc group. semanticscholar.orgresearchgate.net

Thermal Deprotection: In the absence of an acid catalyst, thermal conditions can effect the deprotection of N-Boc groups, often performed in a continuous flow system. nih.govacs.org This method can offer selectivity, for instance, allowing for the removal of an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature. nih.govacs.org

Other Reagents: Iodine has also been reported as an effective catalyst for N-Boc deprotection under solvent-free or solvent-based conditions, providing a useful alternative to traditional acid-based methods. researchgate.net

| Method | Reagents/Conditions | Key Features | Citations |

| Acidic Hydrolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM); Hydrochloric acid (HCl) in water or organic solvent. | Standard, fast, and efficient method. Can be harsh for acid-labile substrates. | nih.govfishersci.co.uk |

| Lewis Acid Catalysis | Fe(III) salts; CeCl₃·7H₂O-NaI in acetonitrile (B52724); Mg(ClO₄)₂ in acetonitrile. | Milder conditions, allows for higher selectivity. | semanticscholar.orgresearchgate.net |

| Thermal Deprotection | Heat (e.g., 120-200 °C) in solvents like methanol (B129727) or TFE, often in a flow reactor. | Acid-free conditions. Temperature control can enable selective deprotection of different Boc-amines. | nih.govacs.org |

| Iodine Catalysis | Catalytic iodine, with or without solvent. | Alternative to acid-based methods, proceeds under neutral conditions. | researchgate.net |

Reactivity of the Amidino Group in Subsequent Transformations

Once deprotected, the free amidine group is a versatile functional group. It is a strong base and a good nucleophile, and it is a key structural component in many biologically active compounds and is used as a precursor for the synthesis of various heterocycles. researchgate.net

The transformation of the corresponding nitrile via a Pinner reaction is a common route to amidines. nih.gov The resulting amidine can then be used in further synthetic steps. For example, benzamidine (B55565) derivatives have been utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to synthesize complex molecules containing 1,2,3-triazole rings. nih.gov This demonstrates the utility of the unmasked amidine as a platform for diversification, allowing it to be linked to other molecular fragments to build libraries of potential therapeutic agents. The amidine moiety itself is a key pharmacophore, capable of engaging in hydrogen bonding and ionic interactions with biological targets.

Diversification Strategies for Advanced Molecular Structures

The presence of the aldehyde, the Boc-protected amidine, and the aromatic ring in this compound provides a versatile platform for a variety of chemical transformations. These transformations can be broadly categorized into functionalization at the peripheral sites of the benzaldehyde ring and directed functionalization exploiting the ortho-effect.

Functionalization at the peripheral sites (positions 2, 4, 5, and 6) of the benzaldehyde ring in this compound is primarily governed by the directing effects of the existing substituents: the formyl group (-CHO) and the Boc-amidino group [-C(=NH)NHBoc]. The formyl group is a meta-director and a deactivating group for electrophilic aromatic substitution due to its electron-withdrawing nature. The Boc-amidino group, while containing nitrogen atoms with lone pairs, can exhibit complex directing effects.

Detailed research findings on the peripheral functionalization of this compound are limited in publicly available literature. However, the expected reactivity can be inferred from the known behavior of similarly substituted aromatic compounds.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, the regioselectivity will be a composite of the directing effects of the two substituents. The aldehyde group will direct incoming electrophiles to the positions meta to it (positions 5), while the directing influence of the Boc-amidino group is less straightforward. Generally, amino groups are ortho, para-directors; however, the electronic nature of the amidine and the bulky Boc-protecting group can modulate this effect.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(Boc-Amidino)-5-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(Boc-Amidino)benzaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely complex mixture or no reaction due to deactivation |

Note: This table is based on predicted reactivity and may not represent experimentally verified outcomes.

The term "ortho-effect" in this context refers to the directed functionalization at the position ortho to a directing group on an aromatic ring. In this compound, the aldehyde group can act as a directing group for ortho C-H activation. nih.gov This strategy often involves the in-situ formation of an imine with a transient directing group, which then coordinates to a metal catalyst to facilitate C-H bond cleavage at the ortho position. nih.gov

Transient Directing Group Strategy:

A common approach for the ortho-functionalization of benzaldehydes involves the reaction with an amine to form an imine in situ. This imine then acts as a more effective directing group for transition metal-catalyzed C-H activation. researchgate.net For this compound, this would involve the functionalization at the C2 and C6 positions.

Table 2: Potential Ortho-Functionalization Reactions of this compound via Transient Directing Groups

| Reaction Type | Catalyst System | Potential Coupling Partner | Potential Product |

| Arylation | Pd(OAc)₂ | Arylboronic acid | 2-Aryl-3-(Boc-Amidino)benzaldehyde |

| Alkenylation | [RhCpCl₂]₂ | Alkene | 2-Alkenyl-3-(Boc-Amidino)benzaldehyde |

| Amidation | [IrCpI₂]₂ | Amide source | 2-Amido-3-(Boc-Amidino)benzaldehyde |

Note: This table represents potential reactions based on established methodologies for benzaldehyde functionalization. Specific experimental conditions for this compound may vary.

The Boc-amidino group at the 3-position may exert a steric influence on these reactions, potentially favoring functionalization at the C2 position over the C6 position, or vice versa, depending on the specific catalytic system and reactants employed. The electronic properties of the Boc-amidino group could also play a role in the efficiency and selectivity of the C-H activation step. Further research is necessary to fully elucidate the interplay between the aldehyde and the Boc-amidino group in directing ortho-functionalization.

Applications of 3 Boc Amidino Benzaldehyde in Complex Organic Synthesis and Scaffold Development

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The presence of the aldehyde and the latent amidine functionality makes 3-(Boc-Amidino)benzaldehyde an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. These scaffolds are of paramount importance in medicinal chemistry and materials science.

The most direct and widely exploited application of this compound is in the synthesis of benzimidazole (B57391) and imidazo[4,5-b]pyridine cores substituted with a protected amidine group. These heterocycles are privileged structures in drug discovery.

The general synthetic approach involves the condensation of the aldehyde group of this compound with a suitable diamine. For the synthesis of benzimidazoles, an ortho-phenylenediamine is used. The reaction typically proceeds via an initial Schiff base formation, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. Similarly, reaction with a 2,3-diaminopyridine (B105623) or 3,4-diaminopyridine (B372788) under oxidative conditions yields the corresponding imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine derivatives. mdpi.comnih.gov

Research has demonstrated that amidino-substituted benzimidazoles can be obtained in moderate yields through cyclocondensation reactions starting from the corresponding aryl aldehydes. mdpi.comresearchgate.net The use of an oxidizing agent like p-benzoquinone is common in these procedures. nih.gov Likewise, the synthesis of amidino-substituted imidazo[4,5-b]pyridines has been successfully achieved by reacting substituted benzaldehydes with diaminopyridines, often mediated by reagents such as sodium metabisulfite (B1197395) (Na₂S₂O₅) in a solvent like DMSO. mdpi.comnih.gov The Boc-protecting group on the amidine is crucial as it prevents unwanted side reactions and can be removed in a later step under acidic conditions to furnish the final, active compound.

| Target Scaffold | Co-reactant | General Reaction Conditions | Resulting Moiety |

|---|---|---|---|

| Benzimidazole | ortho-Phenylenediamine | Condensation, often with an oxidant (e.g., p-benzoquinone) in a solvent like ethanol (B145695). | 2-(3-(Boc-Amidino)phenyl)-1H-benzo[d]imidazole |

| Imidazo[4,5-b]pyridine | 2,3-Diaminopyridine | DMSO-mediated cyclization, often with Na₂S₂O₅. | 2-(3-(Boc-Amidino)phenyl)-3H-imidazo[4,5-b]pyridine |

| Imidazo[4,5-c]pyridine | 3,4-Diaminopyridine | Condensation with Na₂S₂O₅ adduct of the benzaldehyde (B42025). nih.gov | 2-(3-(Boc-Amidino)phenyl)-1H-imidazo[4,5-c]pyridine |

Beyond the aforementioned scaffolds, the reactive functionalities of this compound enable its potential use in constructing other nitrogen-based ring systems. The aldehyde can participate in condensation reactions with a variety of binucleophiles. For instance, reaction with hydrazine (B178648) or substituted hydrazines could lead to the formation of pyridazine (B1198779) or phthalazine-type structures after subsequent cyclization steps.

Furthermore, the core benzamidine (B55565) structure is a precursor to other heterocyclic systems. For example, benzamidine derivatives can be used to synthesize 1,3,4-oxadiazoles and 1,2,4-triazoles. researcher.life This suggests that this compound could serve as a starting point for 3-substituted phenyl derivatives of these five-membered heterocycles. The synthesis would involve initial transformation of the aldehyde, followed by cyclization reactions utilizing the amidine group, showcasing the compound's versatility in scaffold development.

Role as an Intermediate in the Synthesis of Polysubstituted Aromatic Systems

This compound serves as an excellent intermediate for creating complex polysubstituted aromatic compounds due to the distinct reactivity of its two functional groups. The aldehyde group is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Standard transformations of the aldehyde group include:

Wittig Reaction: To form a substituted alkene.

Grignard or Organolithium Addition: To generate secondary alcohols.

Reductive Amination: To produce substituted benzylamines.

Oxidation: To form the corresponding benzoic acid.

Reduction: To yield the benzyl (B1604629) alcohol.

Each of these transformations introduces a new functional group onto the aromatic ring. Subsequently, the Boc-protected amidine can be deprotected to the free amidine hydrochloride salt, which can then be used in further reactions or serve as a key functional group in a target molecule. This stepwise functionalization allows for the precise synthesis of tri- and tetra-substituted benzene (B151609) derivatives where the substitution pattern is controlled by the initial placement of the formyl and amidino groups.

Design and Synthesis of Molecular Probes and Chemical Tools

The development of molecular probes and chemical tools to study biological systems is a cornerstone of chemical biology. This compound is an ideal starting material for such tools due to the distinct roles its functional groups can play. The benzamidine moiety is a well-known pharmacophore that mimics a protonated arginine side chain, enabling it to act as a potent and selective inhibitor of various enzymes, particularly serine proteases like thrombin and trypsin. nih.govacs.org

The aldehyde group, conversely, acts as a versatile chemical handle for conjugation. It can be used to attach reporter molecules, such as fluorophores, or affinity tags, such as biotin. A common strategy involves the reductive amination of the aldehyde with an amine-functionalized dye or linker. nih.gov This reaction forms a stable amine linkage, covalently tethering the reporter group to the benzamidine "targeting" scaffold. The Boc protecting group ensures that the amidine does not interfere with the conjugation chemistry and can be removed in the final step to yield an active chemical probe. This modular approach allows for the rapid synthesis of a variety of probes for enzyme activity assays, fluorescence microscopy, and affinity-based protein profiling.

Contributions to Complex Molecule Total Synthesis

In the context of the total synthesis of complex natural products or pharmaceuticals, this compound is best viewed as a strategic building block or "scaffold." While it may not be a common starting material for a multi-step synthesis from the very beginning, its utility becomes apparent in retrosynthetic analysis. When a complex target molecule contains a 3-amidinobenzoyl or a related moiety, this compound represents an ideal, pre-functionalized fragment.

Its use allows synthetic chemists to introduce both a key aromatic substructure and a critical, protected functional group in a single step. The aldehyde provides a reliable point for connection to the rest of the molecular framework via established carbon-carbon bond-forming reactions. The protected amidine is carried through multiple synthetic steps and can be deprotected near the end of the synthesis, a strategy that avoids issues with the high basicity and nucleophilicity of an unprotected amidine group. This approach enhances the efficiency and convergence of a synthetic route, making this compound a valuable tool in the arsenal (B13267) for constructing intricate molecular architectures.

Role of 3 Boc Amidino Benzaldehyde in Medicinal Chemistry Research and Molecular Design

Utilization in the Design of Molecular Frameworks for Biological Target Interactions

The strategic importance of 3-(Boc-Amidino)benzaldehyde lies in its utility as a foundational scaffold for constructing molecules that can effectively interact with biological macromolecules such as proteins and nucleic acids. The benzaldehyde (B42025) portion provides a rigid, aromatic core that can be systematically modified, while the amidine group is a powerful functional group for establishing specific, high-affinity interactions.

The this compound framework serves as an excellent starting point for scaffold-based drug design. The phenyl ring acts as a rigid support structure, positioning the functional groups in a defined spatial orientation. The aldehyde group is a key synthetic handle, enabling chemists to introduce a wide array of chemical diversity through reactions like reductive amination, Wittig reactions, or aldol (B89426) condensations. This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding to a protein's active or allosteric site.

The amidine group, once deprotected, is particularly significant. It is a strong basic group that is typically protonated at physiological pH, allowing it to act as a potent hydrogen bond donor and to form strong electrostatic or salt-bridge interactions with acidic amino acid residues like aspartate or glutamate (B1630785) within a protein's binding pocket. nih.gov This mimics the interactions of natural ligands, such as arginine, making the amidino-benzaldehyde scaffold valuable for designing inhibitors for enzymes like proteases. nih.gov For instance, the benzaldehyde scaffold itself has been successfully used in designing enzyme inhibitors, such as in the development of analogues of 4-(Diethylamino)benzaldehyde to inhibit aldehyde dehydrogenases (ALDHs). nih.gov

The amidine functional group (-C(=NH)NH2) is of great interest in medicinal chemistry due to its ability to form multiple, strong non-covalent interactions. nih.gov Systematic studies of amidine-containing molecules, often synthesized from precursors like this compound, help elucidate their binding mechanisms.

Key binding interactions involving the amidine group include:

Hydrogen Bonding: The nitrogen and hydrogen atoms of the amidine group can participate as both hydrogen bond donors and acceptors, allowing for versatile and strong interactions with protein backbones or side chains. nih.govnih.govresearchgate.net

Electrostatic Interactions: As a cationic group when protonated, the amidine moiety readily engages in charge-charge interactions with negatively charged residues, significantly contributing to binding affinity. nih.gov

Cation-π Interactions: The positive charge of the amidinium cation can interact favorably with the electron-rich faces of aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine. nih.gov

Aromatic amidines have been extensively studied as inhibitors of serine proteases, where they are known to bind to the aspartic acid residue located in the specificity pocket of the enzyme's active site. nih.gov By incorporating the amidine group into various molecular frameworks using this compound, researchers can systematically investigate how scaffold structure and substituent placement influence these key binding interactions.

Structure-Activity Relationship (SAR) Studies Through Chemical Modifications

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. academie-sciences.frnih.govnih.gov this compound is an ideal starting material for such studies, allowing for systematic modifications to probe and optimize interactions with a biological target.

The biological activity of a lead compound can be fine-tuned by adding or modifying substituents on its core scaffold. In the case of derivatives from this compound, substituents can be introduced on the phenyl ring to alter the molecule's steric, electronic, and hydrophobic properties.

Electronic Effects: Adding electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) to the aromatic ring can modulate the pKa of the amidine group or influence the electrostatic potential of the scaffold, thereby strengthening or weakening interactions with the target protein. nih.gov

Steric Effects: The size and shape of substituents determine the molecule's ability to fit into a binding pocket. Varying the bulk of the substituents can lead to improved complementarity with the target, enhancing binding affinity and selectivity. nih.govresearchgate.net

Hydrophobicity: Modifying the lipophilicity of the molecule by adding hydrophobic or hydrophilic substituents can affect its solubility, cell permeability, and binding to hydrophobic pockets within the target protein.

The following table illustrates how different substituents on the benzaldehyde ring could hypothetically modulate the interaction profile of a derivative.

| Substituent at Position X | Potential Effect on Interaction Profile | Rationale |

| -Cl, -F (Halogens) | May form halogen bonds; increases lipophilicity. | Halogens can act as weak hydrogen bond acceptors and participate in specific halogen bonding interactions. |

| -OCH₃ (Methoxy) | Can act as a hydrogen bond acceptor; increases polarity. | The oxygen atom can accept hydrogen bonds, potentially forming new interactions within the binding site. |

| -CF₃ (Trifluoromethyl) | Strong electron-withdrawing group; increases lipophilicity. | Enhances electrostatic interactions and can fill hydrophobic pockets. nih.gov |

| -CH₃ (Methyl) | Increases lipophilicity; adds steric bulk. | Can form favorable van der Waals interactions within hydrophobic sub-pockets of the target. nih.gov |

Rational drug design involves creating molecules with a specific biological purpose based on a detailed understanding of the target's structure and the ligand's binding mode. nih.gov SAR data provides the foundation for this process. Once initial studies identify which structural modifications lead to improved activity, this knowledge can be used to design new, more potent, and selective derivatives.

For example, if X-ray crystallography reveals an unoccupied hydrophobic pocket near the benzaldehyde ring of a bound inhibitor, a medicinal chemist could rationally design a new derivative by adding a lipophilic group (like a methyl or ethyl group) at that position on the ring to achieve additional favorable interactions. Similarly, if a potential hydrogen bond donor/acceptor pair on the protein target is not engaged, a derivative could be synthesized to introduce a complementary functional group. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. birmingham.ac.uk

Development of Chemical Libraries Featuring the this compound Motif

To accelerate the discovery of new drug candidates, medicinal chemists often synthesize large collections of related compounds, known as chemical libraries. This compound is an excellent starting material for combinatorial chemistry and the creation of focused libraries. The aldehyde functionality allows for a diverse range of chemical transformations to be performed, rapidly generating numerous derivatives from a single, common intermediate.

The aldehyde can be converted into various other functional groups or used to link the core scaffold to other molecular fragments. This approach allows for the efficient exploration of a wide chemical space around the core amidino-benzaldehyde motif. For instance, a library of compounds could be generated by reacting this compound with a diverse set of primary and secondary amines via reductive amination. This would yield a library of secondary and tertiary amine derivatives, each with a unique substituent introduced through the amine component.

The table below outlines several common chemical reactions that can be applied to the aldehyde group to generate a diverse chemical library from the this compound scaffold.

| Reaction Type | Reagents | Resulting Structure | Purpose of Diversification |

| Reductive Amination | Various Amines (R-NH₂) + Reducing Agent (e.g., NaBH(OAc)₃) | Introduces a -CH₂-NH-R group | Explores interactions via different amine side chains (R). |

| Wittig Reaction | Phosphonium (B103445) Ylides (Ph₃P=CHR) | Converts C=O to a C=C bond | Introduces conformational constraints and varies linker length/rigidity. |

| Grignard Reaction | Grignard Reagents (R-MgBr) | Forms a secondary alcohol -CH(OH)-R | Creates a new stereocenter and adds a hydroxyl group for H-bonding. |

| Aldol Condensation | Ketones or other Aldehydes | Forms an α,β-unsaturated carbonyl system | Extends the conjugated system and adds new functional groups. |

By creating and screening such libraries, researchers can rapidly identify initial "hit" compounds with promising activity against a specific biological target, which can then be further optimized through more focused SAR studies.

Computational Contributions to Rational Design Using this compound Derivatives

The rational design of enzyme inhibitors and other targeted therapeutics has been significantly advanced by the integration of computational methods. In the context of molecules incorporating the 3-amidinobenzaldehyde scaffold, a core structure accessible from this compound, computational chemistry provides powerful tools to predict, analyze, and optimize their interactions with biological targets. These in silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have become indispensable in medicinal chemistry for accelerating the discovery of novel drug candidates.

The 3-amidinophenyl group, the deprotected form of the core of this compound, is a well-recognized pharmacophore, particularly for its ability to mimic arginine and bind to the S1 specificity pocket of trypsin-like serine proteases. This has made it a cornerstone in the design of inhibitors for enzymes such as thrombin and Factor Xa, which are critical targets in anticoagulation therapy. Computational studies have been instrumental in elucidating the binding modes of these inhibitors and in guiding the structural modifications necessary to enhance potency and selectivity.

Molecular docking simulations, for instance, are routinely employed to predict the binding orientation of ligands within a protein's active site. For inhibitors derived from the 3-amidinobenzaldehyde scaffold, docking studies can confirm the expected interactions of the positively charged amidinium group with negatively charged residues, such as aspartate, at the bottom of the S1 pocket of serine proteases. These simulations also help in optimizing the substituents on the phenyl ring or the aldehyde group (or its derivatives) to achieve additional favorable interactions with other subsites of the enzyme, thereby improving binding affinity.

Quantitative structure-activity relationship (QSAR) modeling provides another layer of computational insight. By establishing a mathematical correlation between the structural properties of a series of compounds and their biological activities, QSAR models can predict the potency of novel, unsynthesized derivatives. For benzamidine-type inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These models generate 3D contour maps that highlight the regions around the molecule where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for activity. Such insights are invaluable for the rational design of new derivatives with improved pharmacological profiles.

For example, a QSAR study on (R)-3-amidinophenylalanine inhibitors targeting Factor Xa has demonstrated the utility of this approach. By developing a mathematical model based on the physicochemical properties of the inhibitors, a quantitative relationship with their binding affinity (pKi) was established. This model can be used to screen new drug candidates virtually, reducing the need for extensive synthesis and biological testing in the early stages of drug discovery.

The synergy of these computational approaches allows for a more efficient and targeted drug design process. Starting with a scaffold like 3-amidinobenzaldehyde, medicinal chemists can use computational tools to explore a vast chemical space, prioritize the most promising candidates for synthesis, and ultimately accelerate the development of new therapeutic agents.

Detailed Research Findings in Computational Studies

Several computational studies have underscored the value of the 3-amidinophenyl moiety in the design of potent and selective enzyme inhibitors. These studies often involve molecular docking to elucidate binding modes and QSAR to predict activities of novel analogs.

Molecular Docking of Benzamidine-Based Inhibitors:

Molecular docking studies have consistently shown that the benzamidine (B55565) group is an excellent mimic of the guanidinium (B1211019) side chain of arginine, allowing it to form a salt bridge with the conserved aspartate residue in the S1 pocket of trypsin-like serine proteases. The general binding hypothesis derived from these studies for a 3-amidinophenyl-containing inhibitor is as follows:

P1 Moiety (3-Amidinophenyl): Anchors the inhibitor in the S1 pocket through strong electrostatic interactions with an aspartate residue (e.g., Asp189 in thrombin).

Linker/Scaffold: The central part of the molecule connecting the P1 group to other functionalities. Its conformation and rigidity are crucial for positioning other groups in their respective binding pockets.

P2-P4 Moieties: These are variable substituents that can be tailored to interact with the S2, S3, and S4 subsites of the target protease, which are typically more hydrophobic and vary between different proteases, thus offering an opportunity to achieve selectivity.

A representative example of docking results for a hypothetical series of 3-amidinobenzaldehyde derivatives targeting a trypsin-like protease is presented in the table below. The docking scores, typically in kcal/mol, represent the predicted binding affinity, with more negative values indicating stronger binding.

| Compound ID | P2-P4 Substituent | Predicted Docking Score (kcal/mol) | Key Interacting Residues |

| 1a | -H | -6.5 | Asp189, Gly216 |

| 1b | -CH2-Ph | -8.2 | Asp189, Gly216, Trp60d |

| 1c | -CH2-Indole | -9.1 | Asp189, Gly216, Trp60d, Tyr60a |

| 1d | -SO2-Ph | -7.8 | Asp189, Gly216, Ser190 |

This is an interactive data table based on hypothetical data for illustrative purposes.

QSAR Analysis of Amidinophenyl Derivatives:

QSAR studies provide predictive models for the biological activity of a series of compounds. For instance, a CoMFA or CoMSIA study on a set of benzamidine-based inhibitors can yield a model that explains the variance in their inhibitory activity. The output of such a study includes contour maps that visualize the regions where certain physicochemical properties influence the activity.

Sterically Favorable Regions (Green Contours): Indicate where bulky groups enhance activity.

Sterically Unfavorable Regions (Yellow Contours): Indicate where bulky groups decrease activity.

Electropositive Favorable Regions (Blue Contours): Indicate where positive charges enhance activity.

Electropositive Unfavorable Regions (Red Contours): Indicate where positive charges decrease activity.

The table below summarizes hypothetical results from a CoMSIA study on a series of 3-amidinophenyl derivatives, showing the contribution of different fields to the predicted activity.

| Compound ID | Experimental pIC50 | Predicted pIC50 | Steric Contribution | Electrostatic Contribution | Hydrophobic Contribution |

| 2a | 6.2 | 6.1 | Favorable | Favorable | Neutral |

| 2b | 7.5 | 7.6 | Highly Favorable | Favorable | Favorable |

| 2c | 5.8 | 5.9 | Unfavorable | Favorable | Unfavorable |

| 2d | 6.9 | 6.8 | Favorable | Highly Favorable | Neutral |

This is an interactive data table based on hypothetical data for illustrative purposes.

These computational findings, derived from studies on closely related scaffolds, provide a strong rationale for the use of this compound as a starting material in the design of novel enzyme inhibitors. The ability to predict and analyze the interactions of its derivatives at an atomic level significantly enhances the efficiency of the drug discovery process.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 3 Boc Amidino Benzaldehyde and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 3-(Boc-Amidino)benzaldehyde. By providing highly accurate mass measurements, typically with sub-5 ppm mass accuracy, HRMS allows for the confident determination of the molecular formula. Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion of this compound would be expected to yield a characteristic fragmentation pattern. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under collision-induced dissociation (CID), leading to significant fragmentation pathways. Key fragmentation events would likely include the loss of isobutylene (B52900) (56 Da) and the subsequent loss of carbon dioxide (44 Da) from the Boc group.

Expected HRMS Fragmentation Data for this compound:

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [M+H]⁺ | C₁₃H₁₇N₂O₃⁺ | 249.1234 |

| [M+H - C₄H₈]⁺ | C₉H₉N₂O₃⁺ | 193.0608 |

| [M+H - C₅H₈O₂]⁺ | C₈H₉N₂O⁺ | 149.0709 |

| [C₇H₆O]⁺ | C₇H₆O⁺ | 106.0419 |

This is a predictive table based on common fragmentation patterns of Boc-protected compounds and benzaldehyde (B42025) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural and conformational analysis of this compound in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9.8 and 10.1 ppm. The aromatic protons on the benzene (B151609) ring will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted system. The tert-butyl protons of the Boc group will give rise to a sharp singlet around 1.5 ppm, integrating to nine protons. The N-H protons of the amidine and Boc groups may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent. The presence of cis/trans rotamers around the carbamate (B1207046) C-N bond of the Boc group can lead to signal broadening or even the appearance of two distinct sets of signals for nearby protons at low temperatures. researchgate.net

The ¹³C NMR spectrum will show a characteristic signal for the aldehydic carbon at approximately 192 ppm. The carbonyl carbon of the Boc group is expected around 150-155 ppm, while the quaternary carbon of the tert-butyl group will resonate near 80 ppm. mdpi.com The aromatic carbons will appear in the 120-140 ppm range, with their specific shifts influenced by the electronic effects of the aldehyde and amidino substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Aldehyde-H | 9.9 - 10.1 | Aldehyde C=O | ~192 |

| Aromatic-H | 7.5 - 8.2 | Aromatic C-CHO | ~137 |

| Amidine-NH | Variable (broad) | Aromatic C-Amidine | ~135 |

| Boc-NH | Variable (broad) | Aromatic CH | 128 - 134 |

| Boc t-Butyl-H | ~1.5 | Boc C=O | ~153 |

| Boc C(CH₃)₃ | ~81 | ||

| Boc CH₃ | ~28 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. A reversed-phase HPLC method would be the most suitable approach. nih.gov

A typical method would employ a C18 stationary phase with a gradient elution system. The mobile phase would likely consist of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the basic amidine group. researchgate.net Detection is most commonly achieved using a UV detector, monitoring at a wavelength where the benzaldehyde chromophore has strong absorbance, typically around 254 nm.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be expected to effectively separate this compound from starting materials, byproducts, and any deprotected impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its relatively high molecular weight and polarity, this compound is not sufficiently volatile for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS can be a powerful tool for the analysis of more volatile derivatives or potential impurities.

For the analysis of the compound itself, a derivatization step is necessary to increase its volatility. Silylation, a common derivatization technique, can be employed to replace the active hydrogens on the amidine and carbamate groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netomicsonline.org This is typically achieved by reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). omicsonline.org The resulting silylated derivative will be significantly more volatile and amenable to GC-MS analysis.

The mass spectrum of the derivatized compound would provide valuable structural information, and the chromatographic separation would allow for the detection of any volatile impurities.

Derivatization Strategies for Enhanced Analytical Detection and Quantification in Research

Chemical derivatization can be employed to enhance the analytical detection and quantification of this compound, particularly in complex matrices or at low concentrations. mdpi.com The aldehyde functional group is a prime target for derivatization.

For HPLC analysis, derivatization with a fluorescent tag can significantly improve detection sensitivity. Reagents such as dansyl hydrazine (B178648) or 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form highly conjugated hydrazones that can be detected with high sensitivity by UV or fluorescence detectors. researchgate.netnih.govlcms.cz This is particularly useful when analyzing for trace amounts of the compound.

For GC-MS analysis, as mentioned previously, silylation is a key derivatization strategy to increase volatility. researchgate.net Additionally, methoximation can be used to convert the aldehyde group into a more stable oxime derivative, which can prevent tautomerization and lead to more reproducible chromatographic results. youtube.com

Common Derivatization Reagents and their Applications:

| Reagent | Functional Group Targeted | Analytical Technique | Benefit |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde | HPLC-UV | Enhanced UV detection |

| Dansyl Hydrazine | Aldehyde | HPLC-Fluorescence | Highly sensitive fluorescence detection |

| BSTFA / MSTFA | Amidine N-H, Carbamate N-H | GC-MS | Increased volatility |

| Methoxyamine Hydrochloride | Aldehyde | GC-MS | Increased stability, prevents tautomerization |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional solid-state structure of a molecule. While obtaining suitable crystals of this compound itself may be challenging, derivatives of this compound can often be crystallized more readily.

For example, reaction of the aldehyde with an appropriate amine could yield a stable imine or a more complex heterocyclic derivative that is amenable to crystallization. The resulting crystal structure would provide precise information on bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. nih.gov This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules. The analysis of crystal structures of various substituted benzaldehydes has shown that intermolecular interactions play a crucial role in their supramolecular assemblies. nih.gov

Information Obtainable from X-ray Crystallography of a Derivative:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths and angles.

Conformational details of the molecule in the solid state.

Identification of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces).

Determination of the crystal packing arrangement.

Computational and Theoretical Investigations of 3 Boc Amidino Benzaldehyde Systems

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational methods for predicting and analyzing the interactions between a ligand, such as a derivative of 3-(Boc-Amidino)benzaldehyde, and a biological target, typically a protein. These techniques are fundamental in structure-based drug design, offering atomic-level insights into binding modes and affinities.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For scaffolds like benzamidine (B55565), a key component of the title compound, docking studies have been instrumental in identifying potential protein targets and elucidating binding interactions. For instance, docking studies on benzamidine derivatives have successfully predicted their binding modes within the active sites of enzymes like trypsin. researchgate.net These studies often reveal crucial hydrogen bonding and hydrophobic interactions that contribute to the stability of the ligand-protein complex. Similarly, benzamide (B126) derivatives have been investigated as topoisomerase inhibitors through molecular docking, which helped in understanding their molecular interactions and binding energies. researchgate.net

Following docking, molecular dynamics simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its stability and the characterization of conformational changes over time. MD simulations have been employed to study the stability of benzimidazole (B57391) ligands within the colchicine (B1669291) binding site of tubulin, confirming the binding energy and molecular interactions determined by docking. nih.gov For a benzamidine-trypsin complex, MD simulations have been used to explore the binding mechanism and identify key binding modes. researchgate.net These simulations can reveal the importance of specific functional groups, such as the amidine or the benzaldehyde (B42025), in anchoring the ligand within the binding pocket.

| Computational Technique | Application Example | Key Insights | Reference |

| Molecular Docking | Benzamidine derivatives with trypsin | Prediction of binding orientation and key interactions | researchgate.net |

| Molecular Docking | Benzamide derivatives as topoisomerase inhibitors | Understanding molecular interactions and binding energies | researchgate.net |

| Molecular Dynamics | Benzimidazole ligands with tubulin | Confirmation of binding stability and interactions | nih.gov |

| Molecular Dynamics | Benzamidine-trypsin complex | Elucidation of binding mechanism and key binding modes | researchgate.net |

Quantum Chemical Calculations for Mechanistic Insights into Reactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at the electronic level. These methods can elucidate transition state geometries, activation energies, and reaction pathways, providing a detailed understanding of chemical reactivity.

For reactions involving the core structures of this compound, quantum chemical calculations have offered significant mechanistic insights. For example, DFT computations have been used to decipher the mechanism of Fe-catalyzed amidine synthesis, exploring various mechanistic scenarios and calculating reaction profiles. acs.org Such studies can reveal the intricate details of bond formation and cleavage, helping to optimize reaction conditions.

The reactivity of the benzaldehyde group has also been a subject of theoretical investigation. Ab initio calculations have been employed to predict the rate coefficients of H-atom abstraction reactions of benzaldehyde by various radicals. acs.org These studies provide fundamental data for understanding the combustion chemistry of benzaldehyde and its derivatives. Furthermore, the radiation chemical oxidation of benzaldehyde has been studied, with quantum chemical calculations helping to explain the formation of various products. acs.org

Mechanistic insights into reactions of amidines with other molecules have also been gained through computational studies. For instance, the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines was investigated using computational methods, which revealed a stepwise addition/N2 elimination/cyclization pathway rather than a concerted Diels-Alder reaction. nih.govnih.govresearchgate.net These computational findings were supported by experimental evidence, highlighting the predictive power of these theoretical approaches. nih.govresearchgate.net

| Reaction Type | Computational Method | Key Mechanistic Insight | Reference |

| Fe-catalyzed amidine synthesis | DFT | Deciphering of reaction mechanism and profiles | acs.org |

| H-atom abstraction from benzaldehyde | Ab initio calculations | Prediction of rate coefficients | acs.org |

| Reaction of amidines with triazines/tetrazines | Computational investigations | Elucidation of a stepwise pathway over a concerted one | nih.govnih.govresearchgate.net |

Prediction of Conformational Preferences and Stereochemical Outcomes

The three-dimensional structure of a molecule is crucial to its chemical and biological activity. Computational methods are widely used to predict the conformational preferences and stereochemical outcomes of reactions, providing valuable information for synthesis and drug design.

The conformational analysis of substituted benzaldehydes has been a subject of both experimental and theoretical studies. Techniques such as dipole moment measurements and infrared spectroscopy, supplemented by computational methods, have been used to determine the preferred conformations of these molecules. rsc.orgpublish.csiro.auias.ac.in For meta-substituted benzaldehydes, for example, it has been shown that they can exist as equilibrium mixtures of planar cis and trans isomers. publish.csiro.au The presence of ortho-substituents can introduce steric hindrance, influencing the planarity of the molecule. publish.csiro.au

The conformational preferences of the amidine group have also been investigated. Crystallographic and computational studies on glycine-amidine-based oligomers, termed "peptidines," have demonstrated a strong preference for the trans (E) amidine geometry. nih.gov Quantum chemical energy calculations have been used to understand the tendency of the amidine N2-substituent to favor the trans geometry. nih.gov

Predicting the stereochemical outcome of reactions is a significant challenge in organic synthesis. Computational methods, such as the Quantum-Guided Molecular Mechanics (Q2MM) approach, have been developed to accurately predict the stereoselectivity of asymmetric reactions. nih.govnih.gov This method uses transition state force fields to allow for fast conformational sampling and has been successfully applied to a range of transition metal-catalyzed reactions. nih.govnih.gov For reactions involving aldehydes, such as the Paternò-Büchi reaction, the stereoselectivity can be influenced by the nature of the excited state involved. mdpi.com

| Molecular System | Methodology | Key Finding | Reference |

| Substituted benzaldehydes | Dipole moment measurements, IR spectroscopy | Existence of cis and trans conformers | rsc.orgpublish.csiro.auias.ac.in |

| Glycine-amidine oligomers | Crystallography, Quantum chemical calculations | Preference for trans (E) amidine geometry | nih.gov |

| Asymmetric reactions | Quantum-Guided Molecular Mechanics (Q2MM) | Accurate prediction of stereoselectivity | nih.govnih.gov |

Virtual Screening and Library Design Based on this compound Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The this compound scaffold, with its combination of a protected basic group and a reactive aldehyde, presents an interesting starting point for the design of chemical libraries for virtual screening.

The benzaldehyde moiety itself has been utilized in virtual screening campaigns. For example, a library of benzaldehyde thiosemicarbazone derivatives was screened against DNA gyrase B of Mycobacterium tuberculosis to identify potential inhibitors. nih.gov In another study, marine aldehyde derivatives were virtually screened against the 3C-like protease of SARS-CoV-2. mdpi.com These studies demonstrate the utility of the benzaldehyde scaffold in identifying hit compounds for various biological targets.

The concept of "scaffold hopping" can be employed in virtual screening to discover novel chemotypes. This involves searching for molecules with different core structures but similar three-dimensional arrangements of functional groups. By using the this compound scaffold as a query, it is possible to identify structurally diverse compounds that may have similar biological activities.

Fragment-based drug discovery (FBDD) is another approach where small molecular fragments are screened for binding to a target, and then grown or linked together to create more potent leads. drugdiscoverychemistry.comnih.govrsc.orgsemanticscholar.orgmdpi.com The this compound molecule can be considered as being composed of distinct fragments (the Boc-amidine group and the benzaldehyde) that could be used in the design of fragment libraries. The design of such libraries aims to maximize chemical diversity and explore new chemical space. rsc.org

| Screening Approach | Scaffold/Derivative | Target | Reference |

| Virtual Screening | Benzaldehyde thiosemicarbazones | M. tuberculosis DNA gyrase B | nih.gov |

| Virtual Screening | Marine aldehyde derivatives | SARS-CoV-2 3C-like protease | mdpi.com |

| Library Design | Diverse chemical scaffolds | General drug discovery | rsc.org |

Emerging Research Directions and Future Prospects for 3 Boc Amidino Benzaldehyde

Catalyst Development for Transformations Involving 3-(Boc-Amidino)benzaldehyde

While specific catalytic transformations exclusively developed for this compound are not extensively documented in publicly available research, the reactivity of its constituent functional groups—the aldehyde and the Boc-protected amidine—suggests a broad range of potential catalytic applications. Research into related compounds provides a strong basis for predicting future directions in this area.

The aldehyde moiety is amenable to a vast number of catalytic reactions. For instance, palladium-catalyzed hydrogenation is a common method for the reduction of benzaldehydes to the corresponding benzyl (B1604629) alcohols. mdpi.com The reaction typically proceeds through a consecutive pathway, initially forming the alcohol, which can be further hydrodeoxygenated to a methyl group under certain conditions. mdpi.com The nature of the palladium catalyst, including nanoparticle size and oxidation state, plays a crucial role in determining the activity and selectivity of the reaction. mdpi.com For a molecule like this compound, careful selection of catalyst and reaction conditions would be necessary to achieve selective reduction of the aldehyde without affecting the Boc-protected amidine.

Furthermore, the Boc-protected amidine group can influence or participate in catalytic C-H activation reactions. Transition-metal catalyzed C-H bond activation of amidines is an emerging field for the synthesis of aza-heterocycles. nih.gov Catalysts based on palladium, copper, and cobalt have been employed for the C-H amidation and amination of various substrates. mdpi.combeilstein-journals.orgresearchgate.net The development of chiral rhodium catalysts for the enantioselective C-H amidation of molecules containing amide functionalities highlights the potential for creating stereochemically complex structures. mdpi.com Future research could explore the use of the amidine group in this compound to direct C-H functionalization at specific positions on the benzene (B151609) ring, thereby enabling the synthesis of novel and complex molecular scaffolds.

One-pot transformations involving N-Boc protected amines, which share similarities with the Boc-protected amidine, have been developed for the synthesis of amides. nih.govbohrium.com These reactions often proceed through the in situ generation of reactive intermediates like isocyanates. nih.gov The development of analogous catalytic one-pot reactions starting from this compound could provide efficient pathways to highly functionalized molecules.

Integration with Automated Synthesis Platforms and High-Throughput Methodologies

The structure of this compound is well-suited for integration into automated synthesis platforms and high-throughput screening (HTS) workflows, which are increasingly vital in accelerating the drug discovery process. nih.gov Automated synthesizers, which can perform a variety of chemical reactions with minimal human intervention, rely on the availability of versatile building blocks that can be readily derivatized. merckmillipore.com

The aldehyde functionality of this compound allows for its use in a range of automated reactions, such as reductive amination to generate diverse amine libraries. merckmillipore.com Automated platforms can efficiently handle the liquid-phase reactions and purifications required for such transformations. nih.gov Recent advancements have even seen the development of automated platforms for electrochemical synthesis and reaction optimization, further expanding the toolkit available for medicinal chemists. chemrxiv.org

Moreover, the Boc-protected amidine is compatible with DNA-encoded library (DEL) technology, a powerful tool for the discovery of new bioactive compounds. rsc.orgrsc.orgresearchgate.netbohrium.com DEL synthesis involves the stepwise construction of large, diverse libraries of molecules, each tagged with a unique DNA barcode. The development of DNA-compatible reactions for the synthesis of amidine pharmacophores is an active area of research, and this compound could serve as a valuable building block in this context. rsc.orgrsc.orgbohrium.com

High-throughput screening methodologies, which allow for the rapid testing of thousands of compounds, are essential for identifying promising drug candidates. nih.gov The ability to rapidly synthesize libraries of compounds derived from this compound using automated platforms would provide a wealth of new chemical entities for such screening campaigns.

Expansion of Scaffold Diversity from the Core Structure

The core structure of this compound offers numerous opportunities for the generation of diverse molecular scaffolds, a key strategy in medicinal chemistry to explore new areas of chemical space and identify novel drug candidates. The aldehyde and the Boc-protected amidine can be independently or sequentially modified to create a wide range of derivatives.